[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid is an organic compound characterized by the presence of a chloro-substituted aromatic ring, a methanesulfonyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-chloro-2-methyl-aniline, which undergoes sulfonylation to introduce the methanesulfonyl group.
Sulfonylation: The 4-chloro-2-methyl-aniline is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Formation of the Amino-Acetic Acid Moiety: The sulfonylated intermediate is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide. This step introduces the amino-acetic acid group, completing the synthesis of [(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to act as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. The compound’s structural features may contribute to the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes.
Mechanism of Action
The mechanism by which [(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The aromatic ring and amino-acetic acid moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-benzoic acid: Contains a benzoic acid group, offering different reactivity and applications.
Uniqueness
[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and potential pharmaceutical applications.
Properties
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-7-5-8(11)3-4-9(7)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBUFXGHJNICCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.